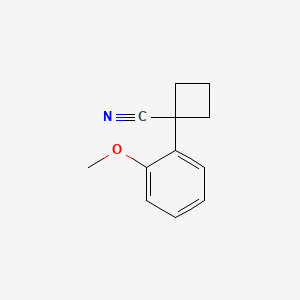

![molecular formula C8H7N3O B599733 1-Acetylpyrazolo[3,4-c]pyridine CAS No. 52090-67-2](/img/structure/B599733.png)

1-Acetylpyrazolo[3,4-c]pyridine

Vue d'ensemble

Description

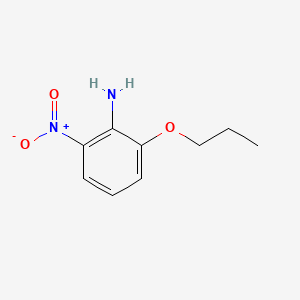

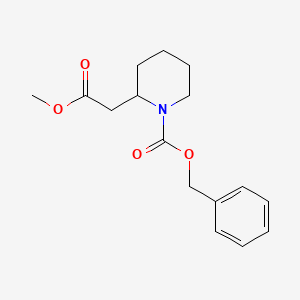

1-Acetylpyrazolo[3,4-c]pyridine is a chemical compound with the CAS Number: 52090-67-2 . It has a molecular weight of 161.16 and its IUPAC name is 1-acetyl-1H-pyrazolo[3,4-c]pyridine .

Molecular Structure Analysis

The InChI code for 1-Acetylpyrazolo[3,4-c]pyridine is 1S/C8H7N3O/c1-6(12)11-8-5-9-3-2-7(8)4-10-11/h2-5H,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving 1-Acetylpyrazolo[3,4-c]pyridine were not found in the retrieved papers, pyrazolo[3,4-b]pyridines, a related class of compounds, have been studied for their reactivity .Physical And Chemical Properties Analysis

1-Acetylpyrazolo[3,4-c]pyridine has a molecular weight of 161.16 . More specific physical and chemical properties were not found in the retrieved papers.Applications De Recherche Scientifique

Medicine

1-Acetylpyrazolo[3,4-c]pyridine shows promise in medicinal chemistry due to its structural similarity to purine bases like adenine and guanine . This compound could be pivotal in the development of new pharmaceuticals that target a range of biological pathways.

Agriculture

In the agricultural sector, pyrazole derivatives, which include 1-Acetylpyrazolo[3,4-c]pyridine, are explored for their potential as antimicrobial, antifungal, and plant growth regulatory substances . Their role in enhancing crop protection is of significant interest.

Material Science

The compound’s heterocyclic structure makes it a candidate for creating novel materials with specific electronic or photonic properties. Its potential applications in material science stem from its versatility in forming various functional groups .

Environmental Science

1-Acetylpyrazolo[3,4-c]pyridine derivatives may play a role in environmental science as part of sensors or as intermediates in the synthesis of compounds that can help in environmental monitoring and remediation efforts .

Biochemistry

In biochemistry, this compound’s derivatives are used to study enzyme inhibition, receptor binding, and other biochemical processes due to their ability to mimic biological molecules .

Pharmacology

The pharmacological applications of 1-Acetylpyrazolo[3,4-c]pyridine are vast, ranging from the development of new drugs targeting diabetes, cardiovascular diseases, and various infections to its use in studying drug-receptor interactions .

Analytical Chemistry

This compound is utilized in analytical chemistry for the development of new analytical methods, including the synthesis of novel reagents and the creation of sensitive detection systems for chemical analysis .

Chemical Engineering

In chemical engineering, 1-Acetylpyrazolo[3,4-c]pyridine is valuable for the synthesis of complex molecules and the development of processes for large-scale production of pharmaceuticals and agrochemicals .

Mécanisme D'action

Target of Action

The primary target of 1-Acetylpyrazolo[3,4-c]pyridine, also known as 1-(1H-Pyrazolo[3,4-c]pyridin-1-yl)ethanone, is tubulin . Tubulin is a protein that plays a crucial role in cell division and is a common target for anticancer drugs .

Mode of Action

1-Acetylpyrazolo[3,4-c]pyridine interacts with tubulin by binding to the colchicine site . This binding inhibits the polymerization of microtubules, which are essential components of the cell’s cytoskeleton . The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately to apoptosis, or programmed cell death .

Biochemical Pathways

The compound’s action on tubulin affects the mitotic spindle assembly, a structure necessary for chromosome segregation during cell division . By inhibiting microtubule polymerization, the compound disrupts the normal function of the mitotic spindle, leading to cell cycle arrest .

Result of Action

The result of 1-Acetylpyrazolo[3,4-c]pyridine’s action is the inhibition of cell migration and the induction of apoptosis in cancer cells . This is achieved through the compound’s interaction with tubulin and the subsequent disruption of microtubule dynamics .

Propriétés

IUPAC Name |

1-pyrazolo[3,4-c]pyridin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-6(12)11-8-5-9-3-2-7(8)4-10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACHLCXBKJVESW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=CN=C2)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80665893 | |

| Record name | 1-(1H-Pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetylpyrazolo[3,4-c]pyridine | |

CAS RN |

52090-67-2 | |

| Record name | 1-(1H-Pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.